molecular formula C14H14O2 B14342714 1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone CAS No. 100886-06-4

1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone

Cat. No.: B14342714
CAS No.: 100886-06-4
M. Wt: 214.26 g/mol
InChI Key: VQISSKJGMMQGJB-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxy group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-hydroxy-2-naphthaldehyde and 2-methylpropanone.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

  • 6-Hydroxy-2-naphthaleneboronic acid
  • 6-Hydroxy-2-naphthyl phenyl ketone
  • 3-Hydroxy-2-naphthalenylmethyl

Comparison: 1-(6-Hydroxy-2-naphthalenyl)-2-methyl-1-propanone is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific applications.

Properties

CAS No.

100886-06-4

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-(6-hydroxynaphthalen-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C14H14O2/c1-9(2)14(16)12-4-3-11-8-13(15)6-5-10(11)7-12/h3-9,15H,1-2H3

InChI Key

VQISSKJGMMQGJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

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